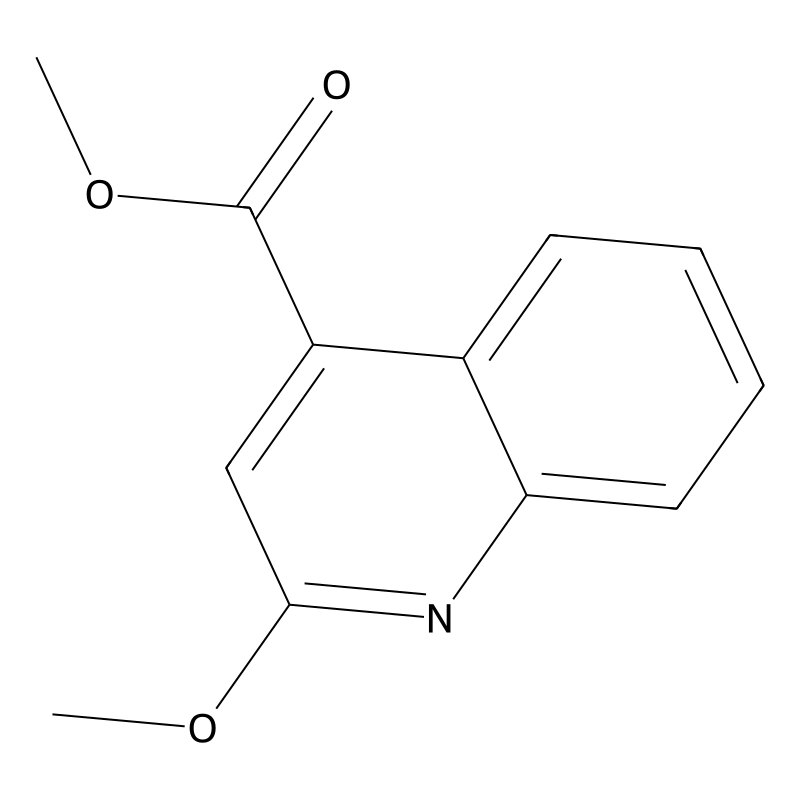

Methyl 2-methoxyquinoline-4-carboxylate

Content Navigation

Streamline synthesis of quinoline-4-carboxamide libraries for GPR35 agonist and kinase inhibitor programs with Methyl 2-methoxyquinoline-4-carboxylate (CAS 115801-85-9).

- Ready-to-use methyl ester avoids costly acid activation steps, increasing amidation yields and process reproducibility.

- Superior solubility and handling vs. free acid ensures robust scale-up for medicinal chemistry and process development.

- Validated precursor for GPR35 agonists and Topoisomerase IIα inhibitors; 2-methoxy group critical for target binding.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

Methyl 2-methoxyquinoline-4-carboxylate (CAS: 115801-85-9) is a substituted quinoline derivative serving as a critical building block in organic synthesis. The quinoline core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. This specific structure is distinguished by two key functional groups that dictate its utility: a methyl ester at the 4-position and a methoxy group at the 2-position. These features make it a valuable precursor for creating complex molecular architectures, particularly in the development of therapeutic agents such as G protein-coupled receptor (GPCR) modulators and kinase inhibitors.

References

- [1] El-Sayed, M. A. A., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC advances 10.36 (2020): 21196-21220.

- [2] Kaspady, M., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules 30.1 (2025): 163.

- [3] Tzanetou, E. N., et al. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." International Journal of Molecular Sciences 24.13 (2023): 10892.

Replacing this compound with its seemingly closest analog, 2-methoxyquinoline-4-carboxylic acid, introduces significant process inefficiencies. The free acid requires an additional activation or esterification step before undergoing common coupling reactions like amidation, which can lower overall yield and increase costs. Furthermore, substituting with a different ester (e.g., ethyl) or an analog lacking the 2-methoxy group (e.g., Methyl quinoline-4-carboxylate) is inadvisable without re-validation. These changes can alter steric hindrance, electronic properties, and solubility, directly impacting reaction kinetics, downstream product yields, and, crucially, the biological potency and selectivity of the final active molecule.

References

- [1] Hayani, M., et al. "RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES." Journal Marocain de Chimie Hétérocyclique 21.2 (2022): 1-19.

- [2] Höglund, I. P., et al. "Structure-activity relationship of quinoline derivatives as potent and selective alpha (2C)-adrenoceptor antagonists." Journal of medicinal chemistry 49.21 (2006): 6393-6404.

- [3] González-Vera, J. A., et al. "Substituted 2-arylquinoline and 2-methyl-1, 2, 3, 4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights." New Journal of Chemistry 45.38 (2021): 17791-17808.

Validated Precursor for GPR35 Agonist Synthesis

Methyl 2-methoxyquinoline-4-carboxylate is a documented precursor for the synthesis of potent GPR35 agonists, a class of molecules under investigation for inflammatory and gastrointestinal disorders. Patent literature demonstrates its direct use in synthetic routes to produce these complex therapeutic candidates. Procuring the methyl ester form bypasses the need for esterification of the corresponding carboxylic acid, streamlining the synthetic workflow towards the final active pharmaceutical ingredients.

| Evidence Dimension | Synthetic Pathway Efficiency |

| Target Compound Data | Directly usable as a precursor in multi-step synthesis of GPR35 agonists. |

| Comparator Or Baseline | 2-methoxyquinoline-4-carboxylic acid, which requires a separate esterification or activation step prior to key coupling reactions. |

| Quantified Difference | Eliminates at least one synthetic step, improving process economy and potentially increasing overall yield. |

| Conditions | Multi-step synthesis of GPR35 agonists as described in patent literature for therapeutic agents. |

For process chemistry and medicinal chemistry teams, this compound offers a more efficient and cost-effective starting point for synthesizing specific, high-value GPR35 modulators.

Enhanced Solubility vs Carboxylic Acid

As a methyl ester, this compound exhibits significantly improved solubility in common organic solvents used for synthesis (e.g., DMF, DCM, THF) compared to its carboxylic acid analog, 2-methoxyquinoline-4-carboxylic acid. Carboxylic acids often have poor solubility in non-polar organic solvents, complicating reaction setup and requiring co-solvents or phase-transfer catalysts. The ester form avoids these handling issues, facilitating homogeneous reaction conditions and simplifying purification processes.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | Generally high solubility characteristic of methyl esters. |

| Comparator Or Baseline | 2-methoxyquinoline-4-carboxylic acid, which has characteristically lower solubility in many organic solvents due to the polar, hydrogen-bonding carboxylic acid group. |

| Quantified Difference | Qualitatively significant improvement, avoiding the need for solubilizing agents or specialized solvent systems required for the corresponding acid. |

| Conditions | Standard organic synthesis reaction conditions. |

Improved solubility directly translates to easier handling, more reliable reaction scale-up, and simplified downstream processing, reducing time and resource expenditure in a lab or manufacturing setting.

Critical Role of 2-Methoxy Group for Bioactivity

Structure-activity relationship (SAR) studies on quinoline-based compounds frequently demonstrate that substituents on the quinoline core are critical for biological target engagement and selectivity. Specifically, the 2-methoxy group can act as a key hydrogen-bond acceptor or provide essential electronic modulation for binding to therapeutic targets like topoisomerase IIα. Replacing this compound with an analog lacking the 2-methoxy group, such as Methyl quinoline-4-carboxylate, would likely result in a significant loss of potency or a complete change in the pharmacological profile of the final synthesized molecule.

| Evidence Dimension | Impact on Biological Activity |

| Target Compound Data | The 2-methoxy group provides essential hydrogen-bond acceptor functionality and electronic properties. |

| Comparator Or Baseline | Methyl quinoline-4-carboxylate (unsubstituted at the 2-position). |

| Quantified Difference | Absence of the 2-methoxy group ablates a key interaction point, expected to drastically alter target binding affinity and biological effect based on established SAR principles. |

| Conditions | Binding assays for targets such as topoisomerase IIα and steroid 5α-reductase type 2. |

This evidence justifies the procurement of the 2-methoxy variant for any drug discovery program where this specific substitution pattern has been identified as important for target interaction.

Lead Optimization for GPR35 Agonists

This compound is the right choice for medicinal chemistry teams synthesizing libraries of GPR35 agonists. Its status as a validated precursor allows for rapid and efficient production of diverse amide analogs at the 4-position for structure-activity relationship studies.

Scale-Up & Process Development for Quinoline-4-Carboxamides

For chemical development and scale-up groups, the superior solubility and handling properties of this methyl ester compared to the free acid make it the preferred starting material. It enables more robust, reproducible, and scalable processes for producing quinoline-4-carboxamide derivatives, minimizing the need for complex solvent systems or additional activation steps.

Scaffold Synthesis for Kinase and Topoisomerase Inhibitors

This intermediate is highly relevant for research programs targeting enzymes where a 2-methoxyquinoline scaffold is known to be beneficial for potency. Its use is justified in projects aiming to develop inhibitors of targets like Topoisomerase IIα, where the 2-methoxy group provides a critical binding interaction.

XLogP3

Explore Compound Types